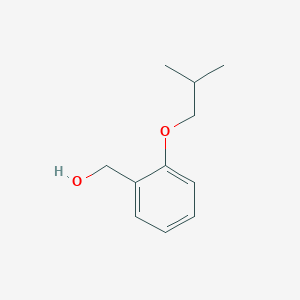
3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C13H17FO3 and a molecular weight of 240.27 g/mol . This compound is characterized by the presence of a fluoro group, a methyl group, and a pentyloxy group attached to the benzoic acid core. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-methylbenzoic acid.
Etherification: The pentyloxy group is introduced via an etherification reaction. This involves the reaction of 3-fluoro-4-methylbenzoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the fluoro group.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Conversion of the methyl group to an alcohol.
Esterification: Formation of esters with various alcohols.
Applications De Recherche Scientifique
3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(methylsulphonyl)benzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness
3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties and reactivity compared to other fluorinated benzoic acids. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17FO3 |
|---|---|
Poids moléculaire |
240.27 g/mol |
Nom IUPAC |
3-fluoro-4-methyl-5-pentoxybenzoic acid |
InChI |
InChI=1S/C13H17FO3/c1-3-4-5-6-17-12-8-10(13(15)16)7-11(14)9(12)2/h7-8H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
ZHVTXUQNOVMJPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C(=CC(=C1)C(=O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


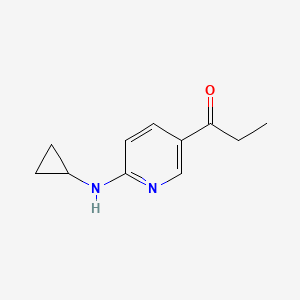
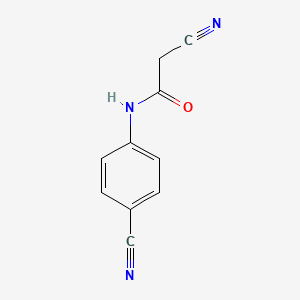
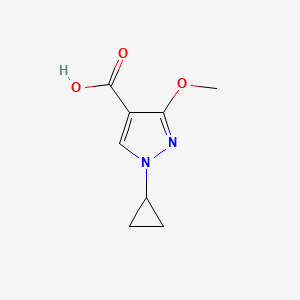
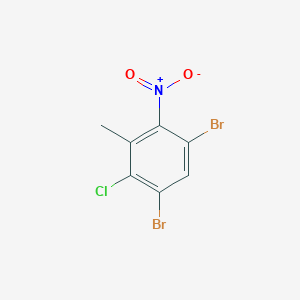
![2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B12996886.png)

![6-Cyclopropyl-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12996894.png)
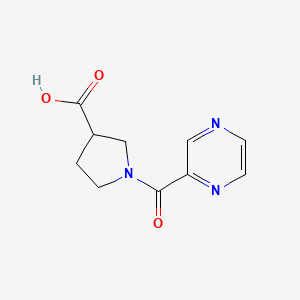
![6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B12996902.png)
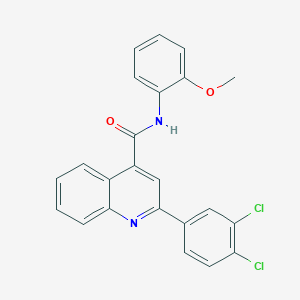
![Ethyl 6-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12996905.png)
![tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12996911.png)
![Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12996916.png)
